9a-aza-9a-homo Erythromycin A

Vue d'ensemble

Description

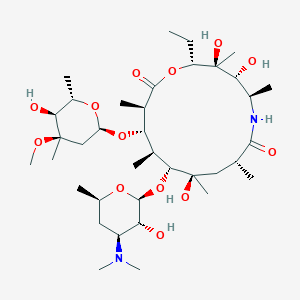

The compound (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione is a complex organic molecule with a variety of functional groups. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, ether linkages, and a dimethylamino group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, each requiring specific reaction conditions. The process often begins with the preparation of the oxane and azacyclopentadecane rings, followed by the introduction of the hydroxyl and ether groups. Common reagents used in these steps include dimethylamine, methanol, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove oxygen-containing groups.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Introduction to 9a-aza-9a-homo Erythromycin A

This compound, also known as Desmethyl Azithromycin, is a semisynthetic derivative of erythromycin. It is primarily recognized for its role as an intermediate in the synthesis of azithromycin, a widely used macrolide antibiotic. This compound has garnered attention due to its antibacterial properties and potential applications in pharmaceutical research and development.

Structural Features

The structure of this compound features a modified erythromycin backbone with an azole ring, which contributes to its unique pharmacological properties.

Antibacterial Activity

This compound exhibits significant antibacterial activity against various Gram-positive bacteria. It is particularly effective against strains resistant to other antibiotics, making it a valuable candidate for further development in treating bacterial infections.

Intermediate in Antibiotic Synthesis

As an intermediate in the synthesis of azithromycin, this compound plays a crucial role in the pharmaceutical industry. Its synthesis allows for the production of azithromycin, which is used to treat a range of infections, including respiratory tract infections and sexually transmitted diseases.

Pharmaceutical Toxicology

In pharmaceutical toxicology, this compound serves as a reference standard for testing the purity and quality of azithromycin formulations. Its characterization is essential for ensuring the safety and efficacy of antibiotic products.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various erythromycin derivatives, including this compound. The results indicated that this compound demonstrated superior activity against resistant strains of Staphylococcus aureus compared to traditional erythromycins .

Study 2: Synthesis Pathway Optimization

Research conducted at Toronto Research Chemicals focused on optimizing the synthesis pathways for azithromycin derivatives using this compound as an intermediate. The study highlighted improvements in yield and purity, paving the way for more efficient production processes .

Study 3: Toxicological Assessments

A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. The findings suggested minimal toxicity at therapeutic doses, supporting its potential use in clinical applications .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.

NH₄S and NH₄S₂: Ionic compounds with similar configurations but distinct sulfur arrangements.

Uniqueness

This compound is unique due to its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Activité Biologique

9a-aza-9a-homo Erythromycin A is a derivative of erythromycin, a well-known macrolide antibiotic. This compound has garnered interest due to its potential biological activities, including antibacterial, anti-inflammatory, and immunomodulatory effects. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

The chemical structure of this compound features a modified erythromycin backbone with an azabicyclic component. The synthesis typically involves several steps, including the reduction of iminoether derivatives and various chemical transformations to yield the final product. Key synthetic pathways include:

- Reduction with Sodium Borohydride : This method has been noted for its efficiency but also its challenges, such as the destruction of the reducing agent in methanol .

- Catalytic Hydrogenation : Utilizing platinum as a catalyst in an acidic medium has shown promise in producing high-quality yields of this compound .

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. It is particularly effective against Gram-positive bacteria, similar to its parent compound erythromycin. Studies have shown that this compound can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus blocking peptide bond formation.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Streptococcus pneumoniae | 1 µg/mL |

| Enterococcus faecalis | 2 µg/mL |

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory cytokine production in vitro. For instance, it reduces levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in human bronchial epithelial cells exposed to inflammatory stimuli.

Case Study: Cystic Fibrosis Patients

A clinical study involving cystic fibrosis patients demonstrated that treatment with macrolides like this compound led to improved lung function and reduced pulmonary exacerbations. The mechanism is thought to involve modulation of neutrophilic inflammation and promotion of airway epithelial integrity .

Immunomodulatory Effects

The compound also exhibits immunomodulatory properties, which may be beneficial in treating chronic inflammatory diseases. It has been observed to influence T-cell responses and enhance regulatory T-cell function, potentially offering therapeutic advantages in conditions characterized by excessive inflammation.

Table 2: Immunomodulatory Effects of this compound

| Immune Response | Effect |

|---|---|

| T-cell Proliferation | Inhibition |

| IL-10 Production | Enhancement |

| TNF-α Production | Reduction |

Toxicity and Safety Profile

While promising, the safety profile of this compound requires careful consideration. Studies have indicated potential cytotoxic effects at higher concentrations, particularly in certain cell lines. Ongoing research aims to elucidate the mechanisms behind these effects and establish safe dosage guidelines.

Propriétés

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H68N2O13/c1-14-25-37(10,46)29(41)22(6)38-32(43)18(2)16-35(8,45)31(52-34-27(40)24(39(11)12)15-19(3)48-34)20(4)28(21(5)33(44)50-25)51-26-17-36(9,47-13)30(42)23(7)49-26/h18-31,34,40-42,45-46H,14-17H2,1-13H3,(H,38,43)/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDNUPFGRUGPKK-XBWOTNPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(NC(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](NC(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90616715 | |

| Record name | PUBCHEM_21673481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76820-32-1 | |

| Record name | PUBCHEM_21673481 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90616715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.